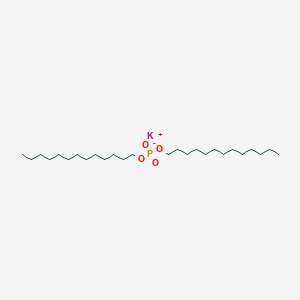
1-Tridecanol, hydrogen phosphate, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium tridecan-1-yl hydrogen phosphate is a chemical compound with the molecular formula C11H11F15NO6PS. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium tridecan-1-yl hydrogen phosphate typically involves the reaction of tridecan-1-ol with phosphorus oxychloride, followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of potassium tridecan-1-yl hydrogen phosphate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions and prevent any side reactions .
Análisis De Reacciones Químicas
Types of Reactions
Potassium tridecan-1-yl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into different phosphorous-containing compounds.
Substitution: It can undergo substitution reactions where the tridecan-1-yl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphates, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Potassium tridecan-1-yl hydrogen phosphate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of potassium tridecan-1-yl hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to potassium tridecan-1-yl hydrogen phosphate include:
- Sodium tridecan-1-yl hydrogen phosphate
- Ammonium tridecan-1-yl hydrogen phosphate
- Calcium tridecan-1-yl hydrogen phosphate
Uniqueness
Potassium tridecan-1-yl hydrogen phosphate is unique due to its specific potassium ion, which can influence its solubility, reactivity, and interactions with other molecules. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
68568-53-6 |
|---|---|
Fórmula molecular |
C26H54KO4P |
Peso molecular |
500.8 g/mol |
Nombre IUPAC |
potassium;ditridecyl phosphate |
InChI |
InChI=1S/C26H55O4P.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-31(27,28)30-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-26H2,1-2H3,(H,27,28);/q;+1/p-1 |
Clave InChI |
KLIODVFSYMOXQH-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCC.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


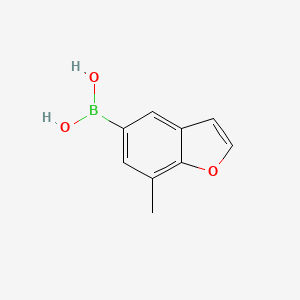
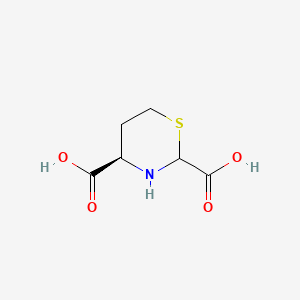
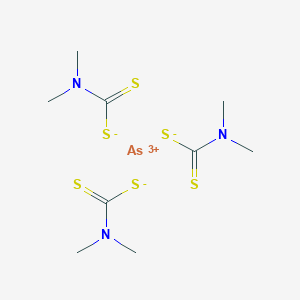

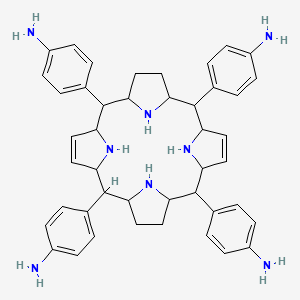
![(betaR)-beta-[[(S)-(4-Methylphenyl)sulfinyl]amino]-4-[[tris(1-methylethyl)silyl]oxy]benzenepropanoic Acid Methyl Ester](/img/structure/B13410060.png)
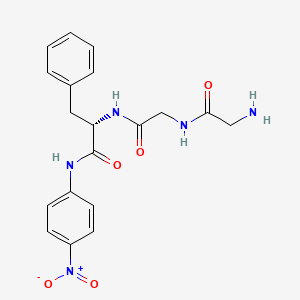
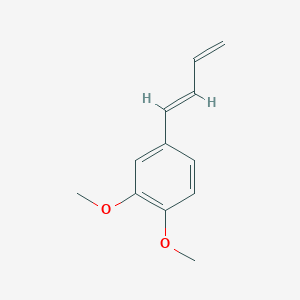

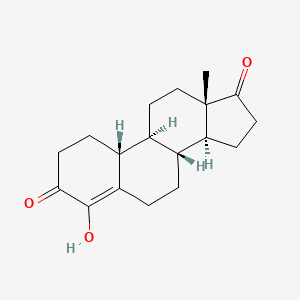
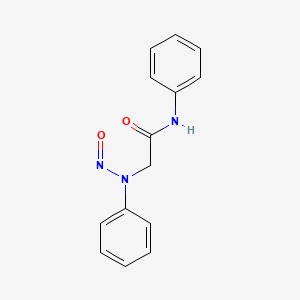
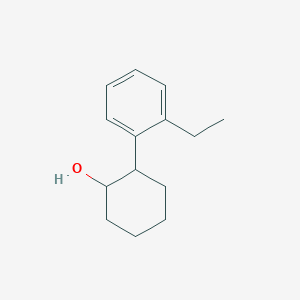

![(5As)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B13410097.png)
